molecular formula C12H14BrN3 B1401932 2-Bromo-6-(piperidin-1-ylamino)benzonitrile CAS No. 1602288-43-6

2-Bromo-6-(piperidin-1-ylamino)benzonitrile

Cat. No.: B1401932
CAS No.: 1602288-43-6
M. Wt: 280.16 g/mol
InChI Key: YXBHTKMDRDONAR-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperidin-1-ylamino)benzonitrile is a brominated benzonitrile derivative featuring a piperidine-amino substituent. The benzonitrile core provides a rigid aromatic scaffold, while the bromine atom and amine substituent influence reactivity, electronic properties, and intermolecular interactions. Piperidine, a six-membered saturated ring with one nitrogen atom, contributes to the compound’s basicity and solubility profile. Such derivatives are often explored in drug discovery and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

2-bromo-6-(piperidin-1-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-5-4-6-12(10(11)9-14)15-16-7-2-1-3-8-16/h4-6,15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBHTKMDRDONAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(piperidin-1-ylamino)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-nitrobenzonitrile and piperidine.

    Reduction: The nitro group in 2-bromo-6-nitrobenzonitrile is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting 2-bromo-6-aminobenzonitrile is then reacted with piperidine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(piperidin-1-ylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

Chemistry

2-Bromo-6-(piperidin-1-ylamino)benzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Biology

This compound has been investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays. Its ability to interact with biological targets makes it valuable in studying cellular mechanisms and pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties, particularly as an inhibitor of specific kinases involved in cancer progression. It has shown promise in preclinical studies as a dual inhibitor of anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), both implicated in various cancers including neuroblastoma .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts as an inhibitor of kinases involved in oncogenic processes, which can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

Target KinaseIC50 (nM)Cancer Type
ALK<100Neuroblastoma
BRD4<200Various Solid Tumors

Antimicrobial Activity

Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still limited .

Case Study 1: ALK Inhibition

A study demonstrated that this compound effectively inhibits ALK activity in vitro, leading to reduced proliferation of neuroblastoma cells. The compound showed an IC50 value significantly lower than other tested inhibitors, indicating its potential as a therapeutic agent against ALK-driven cancers .

Case Study 2: Receptor Modulation

Research exploring the receptor modulation capabilities of this compound highlighted its selective binding to receptors involved in pain modulation. This could lead to therapeutic applications in managing conditions such as neuropathic pain .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets. The piperidin-1-ylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares 2-Bromo-6-(piperidin-1-ylamino)benzonitrile with key analogs identified in the evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Application Reference
2-Bromo-6-(4-methylpiperazin-1-yl)benzonitrile 4-methylpiperazine C₁₂H₁₄BrN₃ 280.169 Commercial availability; potential pharmaceutical intermediate
2-Bromo-6-(cyclopropylamino)benzonitrile cyclopropylamino C₁₀H₁₀BrN₃ ~252.11 (estimated) Synthetic intermediate for cross-coupling reactions
4,4′-(Phenazine-5,10-diyl)dibenzonitrile (DHPZ-2BN) Phenazine donor Not specified Not specified TADF emitter with 6.0% external quantum efficiency (EQE) in OLEDs
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boronate ester C₁₃H₁₅BBrNO₂ 293.95 Suzuki-Miyaura coupling precursor
Compound C/D (MIA-QSAR study) Hybrid substituents Not specified Not specified Predicted pIC₅₀ ≥8; anti-malarial candidates

Key Comparative Insights

Electronic Properties: DHPZ-2BN: Incorporates a phenazine donor, enhancing charge transfer for TADF applications. Piperazine vs.

Reactivity: Boronates: The boronate ester in enables cross-coupling reactions (e.g., Suzuki), making it valuable for synthesizing biaryl structures.

Medicinal Chemistry: Compound C/D: Predicted anti-malarial activity (pIC₅₀ ≥8) in highlights the benzonitrile moiety’s role in targeting resistant P. falciparum. Piperidine-amino groups may improve membrane permeability compared to bulkier substituents.

Commercial and Synthetic Utility: Thermo Scientific Analog: 2-Bromo-6-(4-methylpiperazin-1-yl)benzonitrile is marketed as a research chemical, reflecting demand for piperazine/piperidine derivatives in drug discovery . Cyclopropylamino Derivative: The smaller cyclopropyl group in may reduce steric hindrance, favoring reactions at the benzonitrile core.

Organic Electronics

  • TADF Materials: Benzonitrile derivatives like DHPZ-2BN demonstrate utility in OLEDs but require stronger donor-acceptor pairs for higher EQE . Piperidine-amino substituents could modulate triplet-state energy levels for improved TADF performance.

Pharmaceutical Development

  • Anti-Malarial Candidates : Hybrid benzonitrile derivatives (e.g., ) show promise in circumventing drug resistance. Piperidine’s balance of lipophilicity and basicity may enhance bioavailability compared to piperazine or boronate analogs.

Biological Activity

2-Bromo-6-(piperidin-1-ylamino)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H13BrN2, with a molecular weight of 265.15 g/mol. The compound features a bromine atom at the 2-position and a piperidine ring attached to the 6-position of a benzonitrile moiety. This structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity, influence signaling pathways, and alter gene expression.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Nucleic Acid Interaction : It may also interact with nucleic acids, affecting their stability and function, which could have implications in cancer therapy and other diseases.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme inhibitionIn vitro assaysSignificant inhibition of target enzymes was observed.
Antiparasitic activityAnimal modelsShowed efficacy in reducing parasitemia in infected models.
CytotoxicityCell line studiesExhibited selective cytotoxicity against cancer cell lines.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antiparasitic Efficacy : Research indicated that this compound could effectively reduce parasitemia in animal models infected with Plasmodium species, showcasing its potential in treating malaria.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating adenosine receptor activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:

Key Findings:

  • Absorption : The compound exhibits moderate bioavailability when administered via different routes.
  • Metabolism : Studies indicate that it is stable in liver microsomes, suggesting low hepatic metabolism .
  • Toxicity : While lower doses show beneficial effects, higher doses may result in toxicity, necessitating careful dose management in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-6-(piperidin-1-ylamino)benzonitrile, and how can purity be optimized?

  • Methodological Answer : A common approach involves coupling 2-bromo-6-aminobenzonitrile with piperidine derivatives under Buchwald-Hartwig or Ullmann-type amination conditions. Catalytic systems like CuI/1,10-phenanthroline or Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) can facilitate C–N bond formation . Purification typically employs recrystallization using mixed solvents (e.g., ethyl acetate/hexane) or column chromatography with silica gel (eluent: 5–10% methanol in dichloromethane). Purity ≥95% is achievable via HPLC with a C18 column and acetonitrile/water gradients .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Confirm bromine presence via 1H^1\text{H}-NMR (absence of aromatic protons adjacent to Br) and 13C^{13}\text{C}-NMR (C-Br signal at ~110 ppm). Piperidine protons appear as multiplets at δ 1.4–2.5 ppm .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z 320.1 (calculated for C₁₂H₁₃BrN₃). High-resolution MS (HRMS) ensures elemental composition accuracy .
  • X-ray Crystallography : Use SHELX programs for single-crystal analysis to resolve bond angles/planarity .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound’s solubility depends on polarity and hydrogen-bonding capacity. Test sequential solvents:
  • High solubility : DMSO, DMF, or acetonitrile (0.1–1 M at 25°C).
  • Moderate solubility : Dichloromethane or THF (0.01–0.1 M).
  • Low solubility : Water or hexane (<0.001 M).
    Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Pre-saturate solvents with nitrogen to prevent degradation .

Advanced Research Questions

Q. How do temperature-dependent viscosity fluctuations in benzonitrile derivatives affect reaction kinetics involving this compound?

  • Methodological Answer : Benzonitrile’s viscosity exhibits anomalies near 313 K due to ring-stacking conformational changes, which alter diffusion rates . For the brominated analog:
  • Experimental : Measure reaction rates (e.g., SNAr substitutions) at 293–333 K using stopped-flow spectroscopy.
  • Computational : Perform MD simulations (SCC-DFTB level) to model solvent-solute interactions and correlate with Arrhenius plots .
  • Contradiction Note : Observed rate deviations at 310–315 K may require recalibrating collision frequency models .

Q. What mechanistic insights explain the dominant fragmentation pathways of this compound under electron impact ionization?

  • Methodological Answer : Key fragmentation channels (via EI-MS at 15–70 eV):
  • Pathway 1 : Cleavage of the C–Br bond (AE ~12.5 eV), yielding [M–Br]+^+ at m/z 241.1.
  • Pathway 2 : Piperidine ring opening, forming cyanobenzene derivatives (m/z 180–200).
    Validate using cryogenic IRPD spectroscopy to compare fragment IR signatures with DFT-calculated vibrational modes (B3LYP/6-311++G**). Potential energy surfaces (PESs) explain preferential bond cleavage .

Q. How can computational modeling predict the adsorption behavior of this compound on metal surfaces?

  • Methodological Answer :
  • DFT Setup : Optimize geometry at ωB97X-D/def2-TZVP with implicit solvent (SMD model). Analyze adsorption energy (EadsE_{\text{ads}}) on Ag(111) or Au(100) surfaces.
  • Binding Sites : The nitrile group preferentially adsorbs via lone-pair donation to metal d-orbitals, while Br participates in weak halogen bonding.
  • Experimental Validation : Compare with XPS or STM data for surface orientation .

Data Contradiction & Resolution

Q. How should researchers address discrepancies between simulated and experimental viscosity profiles for benzonitrile-based solvents?

  • Methodological Answer : Discrepancies often arise from force field limitations in MD simulations. Mitigate by:
  • Parameter Refinement : Adjust Lennard-Jones σ/ε values for Br and nitrile groups using experimental density data.
  • Conformational Sampling : Use metadynamics to capture ring-stacking transitions missed in standard simulations .
  • Collaboration : Cross-validate with neutron scattering or dielectric spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-(piperidin-1-ylamino)benzonitrile

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